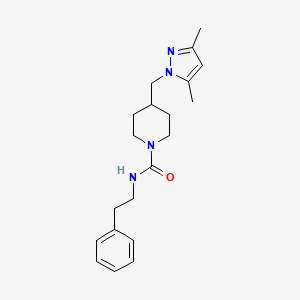
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the 3,5-dimethyl substituents.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of a suitable precursor.
Coupling Reaction: The final step involves coupling the pyrazole and piperidine rings with a phenethyl group and a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function . The phenethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methyl-2-phenyl-4,5-dihydrooxazole
Uniqueness
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a phenethyl group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-17(2)24(22-16)15-19-9-12-23(13-10-19)20(25)21-11-8-18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISRPGOMSPOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
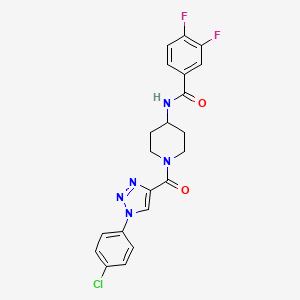
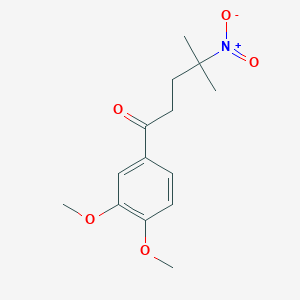
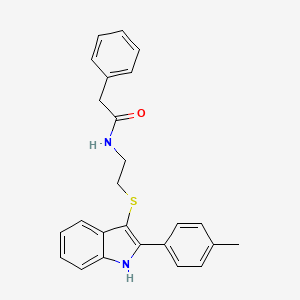
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2546337.png)
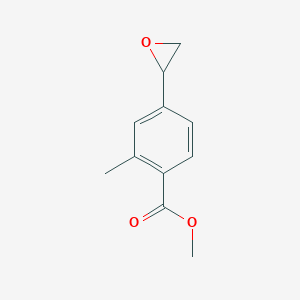
![4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2546341.png)
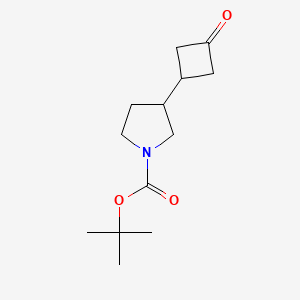
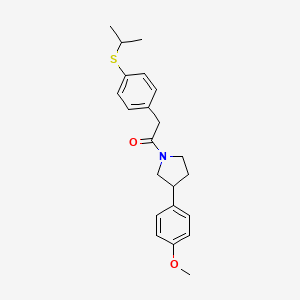
![(4E)-4-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}imino)-6-fluoro-4H-chromene-3-carbaldehyde](/img/structure/B2546345.png)
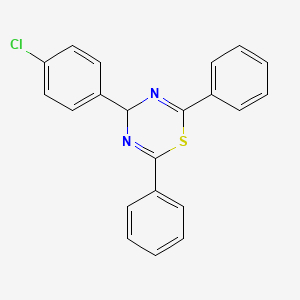

![3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B2546350.png)
![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)
![2-chloro-1-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2546354.png)
